molecular formula C13H10O4 B1196566 Psychorubrin CAS No. 110271-41-5

Psychorubrin

Cat. No. B1196566
M. Wt: 230.22 g/mol
InChI Key: REQISTGTAMMJHO-UHFFFAOYSA-N
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Description

Psychorubrin is a natural product found in Psychotria asiatica and Psychotria rubra with data available.

Scientific Research Applications

Antibacterial and Antibiofilm Activities of Psychorubrin

Antimicrobial Applications Psychorubrin, a natural pyranonaphthoquinone, exhibits potent antimicrobial activities. Its efficacy against various bacteria, especially Gram-positive strains, has been documented. Psychorubrin demonstrates a time-dependent kinetic of bacterial killing and increased nucleotide leakage, indicating its effectiveness against bacteria in both planktonic and biofilm forms. It's particularly active against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus pyogenes. Moreover, psychorubrin disrupts biofilm composition by reducing carbohydrates and proteins in the biofilm matrix, suggesting its potential as a novel antimicrobial agent (A. Lemos et al., 2018).

Antitumor, Antibiotic, and Antileishmanial Properties

Antitumor and Antileishmanial Potential Psychorubrin, identified in Mitracarpus frigidus, has shown significant bioactivity against various biological targets. It exhibits notable antitumor properties, with promising inhibitory concentrations (IC50) against different tumor cell lines like HL60, Jurkat, and MCF-7. Additionally, psychorubrin demonstrates antimicrobial activity, particularly against Cryptococcus neoformans. Its antileishmanial potential is also significant, with effective IC50 values against several Leishmania species. These findings underscore psychorubrin's potential for further development in therapeutic applications (R. Fabri et al., 2012).

properties

CAS RN

110271-41-5

Product Name

Psychorubrin

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

3-hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

InChI

InChI=1S/C13H10O4/c14-11-5-9-10(6-17-11)13(16)8-4-2-1-3-7(8)12(9)15/h1-4,11,14H,5-6H2

InChI Key

REQISTGTAMMJHO-UHFFFAOYSA-N

SMILES

C1C(OCC2=C1C(=O)C3=CC=CC=C3C2=O)O

Canonical SMILES

C1C(OCC2=C1C(=O)C3=CC=CC=C3C2=O)O

synonyms

Chiu Chieh Mu
psychorubrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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